4-Penten-1-one, 1-cyclohexyl-
Description
4-Penten-1-one, 1-cyclohexyl- (CAS: 62834-91-7) is a cyclic ketone derivative with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol. Structurally, it consists of a cyclohexyl group attached to the carbonyl carbon of a pentenone backbone, with additional methyl substituents at positions 2 and 4 of the pentenone chain . This compound is part of a broader class of alkyl cyclic ketones used extensively in fragrance formulations due to their woody, floral, or fruity olfactory profiles . Its stability and reactivity are influenced by the electron-withdrawing carbonyl group and the steric effects of the cyclohexyl substituent.
Properties
CAS No. |
59304-49-3 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-cyclohexylpent-4-en-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,10H,1,3-9H2 |
InChI Key |
ORUPFZIPPSWKGD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Penten-1-one, 1-cyclohexyl- can be achieved through a series of chemical reactions. One common method involves the rearrangement and cyclization of hotrienol in the presence of an acidic catalyst to obtain 5,5-dimethyl-cyclohexen-1-yl methyl ketone. This intermediate is then subjected to an alkylation reaction with allyl halogenated alkane in the presence of a basic catalyst .
Industrial Production Methods: The industrial production of 4-Penten-1-one, 1-cyclohexyl- follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and minimize environmental impact. The use of readily available raw materials and simple reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Penten-1-one, 1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Penten-1-one, 1-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Penten-1-one, 1-cyclohexyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations:
- Cyclohexyl vs. Cyclohexenyl Substituents : The presence of a cyclohexenyl group (as in Galbascone, CAS 5863-45-6) introduces unsaturation, reducing steric hindrance and altering volatility compared to the fully saturated cyclohexyl group in 1-cyclohexyl-4-penten-1-one .
- Spirocyclic Systems: Spirogalbanone (CAS 224031-70-3) exhibits enhanced thermal stability due to its rigid spiro structure, making it suitable for high-temperature applications in perfumes .
- Methyl Substituents: Derivatives with additional methyl groups (e.g., 2,4-dimethyl in 62834-91-7) show increased hydrophobicity, impacting solubility in ethanol and other fragrance carriers .
Toxicological and Environmental Profiles
Key Findings:
- Aquatic Toxicity : The 3,3-dimethylcyclohexyl derivative (CAS 56973-87-6) demonstrates moderate acute toxicity to aquatic life, necessitating careful disposal protocols .
- Biodegradability : Compounds like 1-(3,3-dimethylcyclohexyl)-4-penten-1-one show high biodegradability (78%), reducing environmental persistence .
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